molecular formula C7H11N B2954612 Cyclobutylpropionitrile CAS No. 1706464-80-3

Cyclobutylpropionitrile

Cat. No.: B2954612
CAS No.: 1706464-80-3
M. Wt: 109.172
InChI Key: NVZWRBQRSDRIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutylpropionitrile is an organic compound that belongs to the class of nitriles It consists of a cyclobutyl group attached to a propionitrile moiety

Scientific Research Applications

Cyclobutylpropionitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

    Medicine: this compound derivatives are explored for their potential therapeutic properties. They are evaluated for their efficacy in treating various medical conditions.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylpropionitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with acrylonitrile under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The reaction proceeds as follows: [ \text{Cyclobutylmagnesium bromide} + \text{Acrylonitrile} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclobutylpropionitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of cyclobutylpropylamine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the nitrile group to form amides or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Amines, alcohols, acidic or basic catalysts.

Major Products:

    Oxidation: Cyclobutylpropionic acid.

    Reduction: Cyclobutylpropylamine.

    Substitution: Cyclobutylpropionamide, cyclobutylpropionate.

Mechanism of Action

The mechanism of action of cyclobutylpropionitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclobutylpropionitrile can be compared with other nitriles and cycloalkyl compounds:

    Cyclobutylacetonitrile: Similar structure but with a different carbon chain length.

    Cyclopropylpropionitrile: Smaller ring size, different reactivity.

    Cyclopentylpropionitrile: Larger ring size, different steric effects.

Uniqueness: this compound is unique due to its specific ring size and the presence of the nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-cyclobutylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-6(5-8)7-3-2-4-7/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZWRBQRSDRIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.